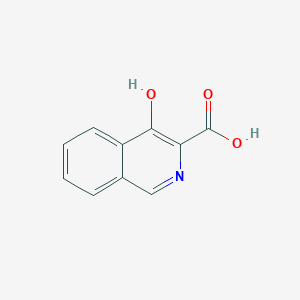

4-Hydroxyisoquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

4-hydroxyisoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9-7-4-2-1-3-6(7)5-11-8(9)10(13)14/h1-5,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDANCITUOADILO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=C2O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Pharmacophore Modeling of 4-Hydroxyisoquinoline-3-carboxylic Acid Derivatives as HIF-Prolyl Hydroxylase Inhibitors

Abstract

This in-depth technical guide provides a comprehensive framework for the pharmacophore modeling of 4-Hydroxyisoquinoline-3-carboxylic acid and its derivatives, a critical scaffold for the inhibition of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD). As potent regulators of the cellular response to hypoxia, PHD inhibitors have emerged as a significant therapeutic class for conditions such as renal anemia.[1][2] This document details the scientific rationale, step-by-step experimental protocols, and robust validation methodologies required to construct and apply predictive pharmacophore models. We will explore both ligand- and structure-based approaches, emphasizing the causality behind procedural choices to ensure scientific integrity and the generation of reliable, actionable models for virtual screening and lead optimization.

Scientific Background: The HIF-PHD Axis as a Therapeutic Target

Under normal oxygen conditions (normoxia), the HIF-α subunit is continuously targeted for degradation. This process is initiated by a family of 2-oxoglutarate (2-OG) dependent dioxygenases known as HIF prolyl hydroxylases (PHDs).[3][4] These enzymes hydroxylate specific proline residues on HIF-α, enabling its recognition by the von Hippel-Lindau (VHL) protein, which is part of an E3 ubiquitin ligase complex that marks HIF-α for proteasomal degradation.[4]

In hypoxic conditions, the lack of molecular oxygen—a required co-substrate for PHD enzymes—prevents HIF-α hydroxylation. This stabilizes HIF-α, allowing it to translocate to the nucleus, dimerize with HIF-β, and activate the transcription of a multitude of genes, including erythropoietin (EPO), which is crucial for red blood cell production.[2]

4-Hydroxyisoquinoline-3-carboxylic acid derivatives act as structural analogs of the PHD co-substrate 2-oxoglutarate, competitively binding to the active site of the enzyme.[2] This inhibition mimics a hypoxic state, stabilizing HIF-α and stimulating erythropoiesis, thereby offering a therapeutic strategy for treating anemia, particularly in patients with chronic kidney disease.[1][2] Understanding this mechanism is fundamental to designing a relevant pharmacophore model that captures the essential molecular interactions for potent PHD inhibition.

The HIF-PHD Signaling Pathway

The following diagram illustrates the pivotal role of PHD enzymes in the regulation of HIF-1α and the mechanism of action for PHD inhibitors.

Caption: The HIF-1α regulation pathway under normoxia versus hypoxia/PHD inhibition.

Core Directive: Pharmacophore Modeling Workflow

Pharmacophore modeling serves to identify the three-dimensional arrangement of chemical features essential for a molecule's biological activity.[5][6] This model can then be used as a 3D query to screen large compound libraries for novel molecules with the potential to bind to the target of interest.[7] Our workflow is a multi-stage process designed to ensure the final model is robust, predictive, and scientifically valid.

Caption: A four-phase workflow for pharmacophore modeling and virtual screening.

Part 1: Ligand-Based Pharmacophore Modeling

This approach is employed when a set of active ligands is available but the 3D structure of the target protein is unknown or not well-defined.[8][9] The core principle is to align a set of structurally diverse but functionally related molecules and extract the common chemical features responsible for their activity.[8]

Detailed Protocol: Ligand-Based Model Generation

Objective: To generate a 3D pharmacophore hypothesis from a training set of known PHD inhibitors.

Methodology:

-

Training Set Curation:

-

Compile a set of at least 15-20 structurally diverse PHD inhibitors with high-quality, consistent bioactivity data (e.g., IC50 or Ki values). The 4-Hydroxyisoquinoline-3-carboxylic acid scaffold will be the core structure, but derivatives with varied substitutions should be included.

-

Rationale: A diverse set ensures the model is not biased towards a specific chemical series and captures more universal binding features.[10]

-

Classify compounds into activity levels (e.g., Highly Active: <100 nM, Moderately Active: 100-1000 nM, Inactive: >10,000 nM).

-

-

Conformational Analysis:

-

For each ligand in the training set, generate a representative ensemble of low-energy conformations. This can be achieved using methods like the Poling algorithm or systematic searches.

-

Rationale: Ligands are flexible in solution. Pre-calculating accessible conformations is crucial for successful alignment, as the bioactive conformation is often not the global minimum energy state.[8]

-

-

Common Feature Pharmacophore Generation:

-

Utilize a pharmacophore generation algorithm (e.g., HipHop in Catalyst, Phase in Schrödinger) to identify common chemical features among the active compounds.[11] Standard features include:

-

Hydrogen Bond Acceptor (HBA)

-

Hydrogen Bond Donor (HBD)

-

Hydrophobic (HY)

-

Aromatic Ring (RA)

-

Positive/Negative Ionizable

-

-

The algorithm will align the conformers and generate multiple hypotheses, each representing a different spatial arrangement of features.

-

-

Hypothesis Scoring and Selection:

-

Each generated hypothesis is scored based on how well it maps the active compounds and excludes the inactive ones.

-

The best hypothesis is typically selected based on a combination of factors including its correlation with activity data, complexity, and ability to represent the training set.

-

Part 2: Structure-Based Pharmacophore Modeling

When a high-resolution 3D structure of the target protein in complex with a ligand is available, a structure-based approach is preferred.[9][12] This method directly derives pharmacophoric features from the key interactions observed in the protein's active site.[12][13]

Detailed Protocol: Structure-Based Model Generation

Objective: To generate a 3D pharmacophore hypothesis based on the interactions between PHD2 and a co-crystallized inhibitor.

Methodology:

-

System Preparation:

-

Obtain a high-resolution crystal structure of PHD2 complexed with an inhibitor (e.g., PDB ID: 2HBT).[14]

-

Prepare the protein structure by adding hydrogens, assigning correct bond orders, removing water molecules not involved in key interactions, and performing a constrained energy minimization to relieve steric clashes.

-

Rationale: Proper protein preparation is critical to accurately model the electrostatic and steric environment of the binding pocket.

-

-

Interaction Analysis:

-

Feature Generation:

-

Based on the observed interactions, generate pharmacophoric features. For example:

-

A Negative Ionizable or Metal Chelator feature on the carboxylic acid group of the ligand that interacts with the iron.

-

HBA/HBD features corresponding to hydrogen bonds with key residues.

-

An Aromatic Ring feature for the π-π stacking interaction.

-

-

Define exclusion volumes based on the protein atoms to represent the steric boundaries of the active site.

-

Rationale: Exclusion volumes prevent screened compounds from clashing with the receptor, leading to a lower rate of false positives.

-

-

Hypothesis Refinement:

-

Adjust the radii and locations of the pharmacophoric features to create a precise 3D query that captures the essential binding requirements.

-

Part 3: Model Validation and Application

A pharmacophore model's utility is entirely dependent on its ability to distinguish active compounds from inactive ones.[16] Rigorous validation is a non-negotiable step before using the model for virtual screening.[17]

Detailed Protocol: Pharmacophore Validation

Objective: To statistically validate the predictive power of the generated pharmacophore model.

Methodology:

-

Decoy Set Preparation:

-

Compile a large database of molecules consisting of:

-

Actives: A set of known PHD inhibitors (at least 30-50) that were not used in the model generation (the test set).

-

Decoys: A much larger set (e.g., 1000-5000) of "drug-like" molecules with similar physicochemical properties (e.g., molecular weight, logP) to the actives but with different topologies, assumed to be inactive. The DUD-E database is a common source for generating decoys.

-

-

Rationale: Using property-matched decoys helps to ensure that the model is selecting compounds based on specific pharmacophoric features, not just general properties like size or lipophilicity.

-

-

Database Screening:

-

Use the validated pharmacophore hypothesis as a 3D query to screen the combined actives/decoys database.

-

Record which molecules from the database match the pharmacophore query (these are the "hits").

-

-

Statistical Evaluation (Güner-Henry Score & ROC Curve):

-

Calculate key performance metrics to assess the model's quality. The Güner-Henry (GH) scoring method is a widely used metric.[18][19][20]

-

Key Metrics:

-

Yield of Actives (%Y): (Ha / Ht) * 100, where Ha is the number of active hits and Ht is the total number of hits.

-

Enrichment Factor (EF): A measure of how many more actives are found in the hit list compared to random selection. An EF value > 1 indicates good performance.[21][22]

-

Goodness of Hit (GH) Score: A value between 0 and 1 that accounts for both the retrieval of actives and the exclusion of inactives. A GH score > 0.7 is considered to indicate a very good model.[19][23]

-

Receiver Operating Characteristic (ROC) Curve: A plot of the true positive rate vs. the false positive rate. The Area Under the Curve (AUC) is a measure of the model's ability to discriminate. An AUC of 1.0 is a perfect model, while 0.5 is random.[17]

-

-

Data Presentation: Validation Metrics

The following table presents a hypothetical validation summary for a well-performing pharmacophore model.

| Metric | Formula | Value | Interpretation |

| Total Molecules in Database (D) | N/A | 5000 | The size of the validation set. |

| Total Actives in Database (A) | N/A | 50 | The number of known inhibitors. |

| Total Hits Found (Ht) | N/A | 125 | Molecules matching the query. |

| Active Hits Found (Ha) | N/A | 45 | Known inhibitors found by the model. |

| Enrichment Factor (EF) | (Ha/Ht) / (A/D) | 36.0 | Excellent enrichment; the model is 36 times better than random selection. |

| Goodness of Hit (GH) Score | [(Ha(3A+Ht))/(4HtA)] * [1-((Ht-Ha)/(D-A))] | 0.89 | Indicates a highly reliable and predictive model. |

| ROC AUC | Area Under ROC Curve | 0.92 | Excellent discrimination between actives and decoys. |

Application in Virtual Screening

Once validated, the pharmacophore model becomes a powerful tool for discovering novel chemical scaffolds.

-

Database Screening: The model is used to rapidly screen large chemical databases (e.g., ZINC, ChEMBL, Enamine REAL).[24]

-

Hit Filtration: The initial list of hits is typically large. It is filtered based on drug-likeness criteria (e.g., Lipinski's Rule of Five), ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions, and visual inspection.[17]

-

Molecular Docking: The filtered hits are then subjected to molecular docking into the PHD2 active site to predict binding poses and estimate binding affinity, providing a secondary layer of validation.[25]

-

Lead Identification: The top-ranked compounds from docking are identified as potential lead candidates for acquisition and biological testing.

Conclusion

Pharmacophore modeling is an indispensable computational strategy in modern drug discovery. For 4-Hydroxyisoquinoline-3-carboxylic acid and its analogs targeting PHD enzymes, this technique provides a rational, efficient, and cost-effective pathway to new chemical entities. By meticulously following a workflow that emphasizes scientific rationale, detailed protocols, and rigorous, multi-faceted validation, researchers can generate highly predictive models. These models not only accelerate the discovery of novel lead compounds but also deepen the fundamental understanding of the structure-activity relationships that govern potent and selective inhibition of the HIF-prolyl hydroxylase target.

References

- Title: Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials Source: Royal Society of Chemistry URL

- Source: PMC (PubMed Central)

- Title: Molecular and Cellular Mechanisms of HIF Prolyl Hydroxylase inhibitors in Clinical Trials Source: ResearchGate URL

- Title: Structure based Pharmacophore Modeling Service Source: Creative Biolabs URL

- Title: HIF prolyl-hydroxylase inhibitor Source: Wikipedia URL

- Title: Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD)

- Title: Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90 Source: ACS Omega URL

- Source: PMC (PubMed Central)

-

Title: In silico identification of prolyl hydroxylase inhibitor by per-residue energy decomposition-based pharmacophore approach Source: PubMed URL: [Link]

- Title: Ligand based Pharmacophore Modeling Service Source: Creative Biolabs URL

- Title: Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors Source: ScienceDirect URL

- Title: Pharmacophore model evaluation based on the Güner-Henry scoring method Source: ResearchGate URL

- Title: Cosolvent-Based Protein Pharmacophore for Ligand Enrichment in Virtual Screening Source: CONICET Digital URL

-

Title: T009 · Ligand-based pharmacophores Source: TeachOpenCADD URL: [Link]

- Title: Pharmacophore modeling: advances and pitfalls Source: Frontiers in Chemistry URL

- Source: PMC (PubMed Central)

- Title: Schrödinger Notes—Ligand-based Pharmacophore Modeling Source: J's Blog URL

- Title: Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD)

- Source: PMC (PubMed Central)

- Title: (PDF)

-

Title: Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists Source: RSC Publishing URL: [Link]

- Title: Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors Source: Frontiers in Chemistry URL

- Title: The validation of Model_1 by Güner-Henry (GH) scoring method.

- Title: Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B Source: MDPI URL

-

Title: Discovery of JTZ-951: A HIF Prolyl Hydroxylase Inhibitor for the Treatment of Renal Anemia Source: ACS Publications URL: [Link]

- Title: Ligand-based Pharmacophore Model Service Source: CD ComputaBio URL

-

Title: Assessing the performance of 3D pharmacophore models in virtual screening: how good are they? Source: Semantic Scholar URL: [Link]

- Title: Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases Source: MDPI URL

-

Title: 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions Source: PubMed URL: [Link]

- Title: Structure-Based Pharmacophore Modeling, Virtual Screening and Molecular docking for the Treatment of ESR1 Mutations in Breast Cancer Source: Longdom Publishing URL

- Source: PMC (PubMed Central)

-

Title: Discovery of Novel and Potent Prolyl Hydroxylase Domain-Containing Protein (PHD) Inhibitors for The Treatment of Anemia Source: figshare URL: [Link]

- Title: (PDF) Molecular exploration of natural and synthetic compounds databases for promising hypoxia inducible factor (HIF) Prolyl-4- hydroxylase domain (PHD)

Sources

- 1. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms of Action and Therapeutic Uses of Pharmacological Inhibitors of HIF–Prolyl 4-Hydroxylases for Treatment of Ischemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]

- 8. creative-biolabs.com [creative-biolabs.com]

- 9. T009 · Ligand-based pharmacophores — TeachOpenCADD 0 documentation [projects.volkamerlab.org]

- 10. Pharmacophore modeling: advances and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Schrödinger NotesâLigand-based Pharmacophore Modeling | J's Blog [blog.jiangshen.org]

- 12. creative-biolabs.com [creative-biolabs.com]

- 13. mdpi.com [mdpi.com]

- 14. Discovery of JTZ-951: A HIF Prolyl Hydroxylase Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. semanticscholar.org [semanticscholar.org]

- 17. Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10168K [pubs.rsc.org]

- 20. Structure-Based Pharmacophore Design and Virtual Screening for Novel Tubulin Inhibitors with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors [frontiersin.org]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. In silico identification of prolyl hydroxylase inhibitor by per-residue energy decomposition-based pharmacophore approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Therapeutic Potential of Isoquinoline-3-Carboxylic Acid Scaffolds

Executive Summary

The isoquinoline-3-carboxylic acid (IQ3CA) scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to function as a bidentate chelator of metalloenzymes and a conformationally constrained bioisostere of phenylalanine. While often overshadowed by its quinoline isomers, the IQ3CA core offers unique vector geometry for substituent growth, particularly in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors and peptide mimetics for CNS targets.

This guide provides a technical deep-dive into the IQ3CA scaffold, moving beyond basic descriptions to actionable protocols for synthesis, assay development, and structure-activity relationship (SAR) optimization.

Structural Pharmacophore & Mechanism of Action

The "Chelation Clamp" Hypothesis

The primary therapeutic utility of the aromatic IQ3CA scaffold lies in its ability to inhibit 2-oxoglutarate (2-OG) dependent dioxygenases. The nitrogen atom of the isoquinoline ring (N2) and the oxygen of the carboxylic acid (or carboxamide) at position C3 form a planar "clamp."

-

Target: HIF Prolyl Hydroxylase Domain (PHD) enzymes.[1][2][3][4][5]

-

Mechanism: The IQ3CA core mimics 2-oxoglutarate, binding to the active site Iron (Fe²⁺). This competitive inhibition prevents the hydroxylation of HIF-1

, thereby stabilizing the transcription factor and inducing erythropoiesis. -

Differentiation: Unlike flexible linear chelators, the fused benzene ring of the isoquinoline provides a rigid hydrophobic platform that engages the interior pocket of the enzyme (Tyr303/Arg383 interactions), increasing potency and selectivity.

The Tetrahydro- Variant (Tic)

When reduced to 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) , the scaffold becomes a constrained amino acid.

-

Role: Acts as a rigid analog of Phenylalanine (Phe).[6]

-

Application: Incorporation into peptide sequences to lock bioactive conformations, crucial for NMDA receptor antagonists and opioid receptor ligands.

Visualization: Mechanism of Action (HIF-PHD Inhibition)

The following diagram illustrates the pathway by which IQ3CA derivatives stabilize HIF-1

Caption: IQ3CA derivatives chelate the active site Iron of PHD enzymes, preventing HIF-1

Detailed Synthetic Protocols

Protocol A: Modified Pictet-Spengler (Tetrahydro- Core)

Best for: Creating "Tic" derivatives for peptide synthesis.

-

Reagents: L-Phenylalanine (1.0 eq), Formaldehyde (37% aq, 1.5 eq), Conc. HCl (excess).

-

Procedure:

-

Dissolve L-Phenylalanine in concentrated HCl.

-

Add Formaldehyde solution dropwise at 0°C.

-

Heat the mixture to 95°C for 4 hours. Critical Step: Vigorous stirring is required to prevent polymer formation.

-

Workup: Cool to room temperature. The hydrochloride salt of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid often precipitates directly. Filter and wash with cold acetone.

-

-

Validation: NMR should show the AB quartet of the C1 methylene protons (~4.2 ppm), confirming ring closure.

Protocol B: Pd-Catalyzed Carbonylation (Aromatic Core)

Best for: High-value pharmaceutical intermediates (HIF-PHD inhibitors).

-

Reagents: 1-chloroisoquinoline (or 3-triflate derivative), Pd(OAc)₂ (5 mol%), dppp (ligand), CO gas (balloon or autoclave), Methanol, Et₃N.

-

Procedure:

-

Charge a pressure vessel with the isoquinoline substrate, Pd catalyst, and ligand in MeOH.[7]

-

Add Et₃N (base is crucial to scavenge acid).

-

Purge with CO and pressurize to 40 psi (or use balloon for highly reactive substrates).

-

Heat to 80°C for 12 hours.

-

-

Mechanism: Oxidative addition of Pd into the C-Cl bond, followed by CO insertion and nucleophilic attack by MeOH.

-

Workup: Filter through Celite, concentrate, and hydrolyze the ester (LiOH/THF) to yield the free acid.

Experimental Validation: HIF Stabilization Assay

To verify the therapeutic potential of synthesized IQ3CA derivatives, use this self-validating Western Blot protocol.

Materials

-

Cell Line: Hep3B or HeLa cells.

-

Positive Control: Dimethyloxalylglycine (DMOG) or Roxadustat (10 µM).

-

Primary Antibody: Anti-HIF-1

(BD Biosciences or equivalent).

Step-by-Step Workflow

-

Seeding: Plate cells at

cells/well in 6-well plates. Incubate 24h. -

Treatment:

-

Treat cells with IQ3CA test compounds (0.1, 1, 10, 50 µM) for 6 hours.

-

Control: Treat one well with DMSO (Negative) and one with DMOG (Positive).

-

-

Lysis (Critical):

-

Wash cells with ice-cold PBS.

-

Lyse directly in Urea/SDS buffer (6M Urea, 2% SDS). Note: Standard RIPA buffer is often insufficient to fully solubilize nuclear HIF-1

; Urea is necessary for consistency.

-

-

Detection:

-

Perform SDS-PAGE and transfer to nitrocellulose.

-

Block with 5% non-fat milk.

-

Incubate with Anti-HIF-1

(1:1000) overnight at 4°C.

-

-

Quantification:

-

Normalize bands against

-Actin. -

Success Criteria: A dose-dependent increase in HIF-1

band intensity comparable to the DMOG control indicates successful PHD inhibition.

-

Quantitative Data Summary: Structure-Activity Relationships

The following table summarizes key SAR trends for IQ3CA derivatives in the context of PHD2 inhibition (IC₅₀ values are representative approximations based on literature ranges for this scaffold).

| R1 Substitution (N-C1) | R3 Substitution (COOH) | R4 Substitution | Activity (PHD2 IC₅₀) | Notes |

| H | -COOH | H | > 50 µM | Weak chelator; lacks hydrophobic bulk. |

| H | -CONH-Glycine | -OH | 0.2 - 0.5 µM | Glycine tail mimics 2-OG side chain; -OH aids H-bonding. |

| 1-Chloro | -CONH-Acetate | -OH | < 0.1 µM | "ICA" Analog. High potency due to optimal fit in active site. |

| 1-Phenyl | -COOH | H | 5 - 10 µM | Increased hydrophobic interaction improves potency over unsubstituted. |

| H (Tetrahydro) | -COOH | H | Inactive | Loss of planarity destroys the "clamp" mechanism for PHD; active for NMDA. |

Visualization: Synthetic Workflow (Graphviz)

Caption: Synthetic route from L-Phenylalanine to Tetrahydro- (Tic) and Aromatic Isoquinoline-3-carboxylic acid scaffolds.

References

-

HIF-PHD Inhibitor Mechanism (ICA)

-

Synthetic Methodology (Pictet-Spengler)

- Title: Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic)

- Source: Organic & Biomolecular Chemistry (RSC).

-

URL:[Link]

-

Therapeutic Overview (HIF Stabilizers)

-

Neuraminidase Inhibition (Secondary Application)

- Title: Novel α- and β-Amino Acid Inhibitors of Influenza Virus Neuraminidase.

- Source: Antimicrobial Agents and Chemotherapy.

-

URL:[Link]

Sources

- 1. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The Isoquinolone Derived Prolyl Hydroxylase Inhibitor ICA Is a Potent Substrate of the Organic Anion Transporters 1 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue - Google Patents [patents.google.com]

Methodological & Application

Application Note: HPLC Method Development for 4-Hydroxyisoquinoline-3-carboxylic Acid

This guide details the High-Performance Liquid Chromatography (HPLC) method development for 4-Hydroxyisoquinoline-3-carboxylic acid (4-HICA) . This compound is a critical scaffold in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors (e.g., Roxadustat analogues) and presents unique analytical challenges due to its amphoteric nature and potential for keto-enol tautomerism.

Introduction & Chemical Context

4-Hydroxyisoquinoline-3-carboxylic acid is a zwitterionic heterocyclic aromatic acid. Its analysis is complicated by three primary factors:

-

Amphoteric Character: It contains a basic isoquinoline nitrogen (pKa ~5.4), an acidic carboxylic acid (pKa ~3.0), and a phenolic hydroxyl group (pKa ~9.5).

-

Solubility Profile: As a zwitterion, it exhibits minimum solubility near its isoelectric point (pI ~4.0-4.5), posing a risk of precipitation on-column if the mobile phase pH is ill-chosen.

-

Chelation Potential: The ortho-positioning of the hydroxyl and carboxylic acid groups creates a "salicylate-like" motif capable of chelating trace metals in the HPLC system, leading to peak tailing.

Structural Considerations

-

Core: Isoquinoline (Benzene fused to Pyridine).[1]

-

Substituents: -COOH at C3, -OH at C4.

-

Tautomerism: While predominantly enolic in organic solvents, the 4-hydroxy group can participate in proton transfer with the ring nitrogen, affecting retention time stability.

Method Development Strategy (The "Why")

To ensure a robust method, we do not guess conditions; we derive them from the molecule's physicochemical properties.

Column Selection

Standard C18 columns often fail with polar zwitterions due to "dewetting" (phase collapse) or excessive silanol interaction.

-

Primary Choice: Phenyl-Hexyl or Biphenyl .

-

Reasoning: These phases offer π-π interactions with the isoquinoline ring, providing alternative selectivity to hydrophobicity alone. They also typically show better peak shape for basic aromatics.

-

-

Secondary Choice: Polar-Embedded C18 (e.g., Amide or Carbamate embedded) .

-

Reasoning: These shield surface silanols, reducing tailing for the basic nitrogen, and allow the use of 100% aqueous mobile phases if retention is low.

-

Mobile Phase Design

The pH must control the ionization state.

-

Recommendation: Acidic pH (pH 2.0 - 2.5)

-

Mechanism: At pH 2.0, the Carboxylic Acid is protonated (Neutral, -COOH) and the Nitrogen is protonated (Cationic, -NH+). The molecule has a net +1 charge. While cationic, the neutralization of the carboxylate prevents the formation of the highly polar zwitterion, improving retention on RP columns.

-

Buffer:0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) . TFA is preferred here as an ion-pairing agent to sharpen the peak of the cationic species.

-

Detection

-

UV/Vis: The conjugated isoquinoline system absorbs strongly.

-

Primary Wavelength:254 nm (aromatic ring).

-

Secondary Wavelength:310-320 nm (conjugated band, more specific, less interference from solvents).

-

Detailed Experimental Protocol

Reagents & Equipment

-

Analyte: 4-Hydroxyisoquinoline-3-carboxylic acid (>98% purity).

-

Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), Water.

-

Additives: Formic Acid (FA) or Trifluoroacetic Acid (TFA).

-

System: HPLC with Diode Array Detector (DAD) or Mass Spectrometer (MS).

Standard Preparation

-

Stock Solution: Dissolve 10 mg of 4-HICA in 10 mL of DMSO (Final conc: 1 mg/mL). Note: Do not use pure water; solubility is poor.

-

Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A.

Chromatographic Conditions (Scouting Gradient)

| Parameter | Setting | Rationale |

| Column | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm | Enhanced selectivity for aromatic rings. |

| Mobile Phase A | Water + 0.1% TFA | Suppresses silanols; ion-pairs with cationic N. |

| Mobile Phase B | Acetonitrile + 0.1% TFA | Matches ionic strength of A; prevents baseline drift. |

| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns.[2][3] |

| Temp | 30°C | Improves mass transfer; reduces backpressure. |

| Injection | 5 - 10 µL | Prevent column overload. |

| Detection | UV 254 nm, 320 nm | 320 nm is specific for the isoquinoline core. |

Gradient Profile

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5 | Initial Hold (Focusing) |

| 2.0 | 5 | Isocratic Hold |

| 12.0 | 95 | Linear Ramp |

| 15.0 | 95 | Wash |

| 15.1 | 5 | Re-equilibration |

| 20.0 | 5 | End |

Method Optimization & Troubleshooting

Decision Tree for Peak Issues

If the initial chromatogram is not ideal, follow this logic:

Figure 1: Troubleshooting Logic for Amphoteric Isoquinolines.

Handling Metal Chelation

If the peak is broad despite using TFA, the 3-COOH/4-OH motif may be chelating iron in the stainless steel frit.

-

Solution: Passivate the system with 30% Phosphoric acid (offline) or add 5 µM EDTA to Mobile Phase A.

Validation Parameters (ICH Q2 Compatible)

Once the method is optimized (e.g., Retention Time ~6-8 min, Tailing Factor < 1.2), proceed to validation.

System Suitability Test (SST) Criteria

-

Theoretical Plates (N): > 5000

-

Tailing Factor (T): 0.8 ≤ T ≤ 1.5

-

Precision (RSD): < 1.0% for 5 replicate injections.

Linearity & Range

Limit of Quantitation (LOQ)

-

Estimated LOQ for UV at 254 nm: ~0.1 µg/mL (Signal-to-Noise ratio of 10:1).

Biological Significance & Context

4-HICA is structurally related to the metabolic byproducts of Roxadustat (FG-4592) and other HIF-PH inhibitors. In biological matrices (plasma/urine), this compound may exist as a glucuronide conjugate.

-

Pre-treatment for Bioanalysis: If analyzing plasma, perform protein precipitation with Acetonitrile (1:3 ratio) followed by centrifugation. The acidic mobile phase is compatible with the supernatant.

References

-

PubChem. 4-Hydroxyquinoline-3-carboxylic acid (Isomer Analogue Data). National Library of Medicine. Available at: [Link]

- Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. 2nd Edition. Wiley-Interscience.

-

ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Available at: [Link]

- McCalley, D. V.Analysis of the basic compounds in high performance liquid chromatography: The effect of the column and the mobile phase. Journal of Chromatography A. (Source for silanol interaction mechanisms).

Sources

Application Note: Mass Spectrometry Fragmentation Patterns of 4-Hydroxyisoquinoline-3-carboxylic Acid

This Application Note is designed for researchers in drug metabolism, pharmacokinetics (DMPK), and anti-doping analysis. It details the structural elucidation and quantification of 4-Hydroxyisoquinoline-3-carboxylic acid (4-OH-IQ-3-COOH) , a critical core metabolite of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors such as Roxadustat (FG-4592) and IOX2.

Abstract

4-Hydroxyisoquinoline-3-carboxylic acid (C₁₀H₇NO₃) represents the bioactive scaffold of several HIF-PH inhibitors used to treat anemia and investigated for neuroprotection. Accurate detection of this core structure is essential for metabolic stability studies and forensic doping control. This guide characterizes the electrospray ionization (ESI) fragmentation pathways of 4-OH-IQ-3-COOH, highlighting the diagnostic "ortho-effect" dehydration and decarboxylation channels that distinguish it from isomeric metabolites.

Introduction

The isoquinoline-3-carboxylic acid core is structurally significant due to its bidentate chelation potential, which inhibits the iron-dependent HIF prolyl hydroxylase enzymes. In drug development, this moiety is often released via amide hydrolysis of parent drugs (e.g., Roxadustat).

Mass spectrometric analysis of this compound is complicated by its amphoteric nature (containing both a basic nitrogen and acidic carboxyl/hydroxyl groups) and its tendency to undergo gas-phase rearrangements. This protocol establishes a robust fragmentation model to ensure high-confidence identification.

Key Analytical Challenges

-

Isobaric Interferences: Distinguishing the 4-hydroxy isomer from 1-hydroxy or 5-hydroxy variants.

-

In-Source Fragmentation: The labile carboxylic acid group can lead to premature decarboxylation in the ion source if voltages are too high.

-

Gas-Phase Adducts: Formation of stable water adducts in ion traps, complicating spectral interpretation.

Experimental Protocol

Sample Preparation

-

Stock Solution: Dissolve 1 mg 4-OH-IQ-3-COOH in 1 mL DMSO.

-

Working Standard: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.

-

Matrix: For biological validation, spike into plasma/urine followed by protein precipitation (3:1 ACN:Sample).

LC-MS/MS Conditions

Chromatography (UHPLC):

-

Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 5% B (0-1 min)

95% B (8 min) -

Flow Rate: 0.3 mL/min.

Mass Spectrometry (Source Parameters - ESI Positive):

-

Capillary Voltage: 3.0 kV

-

Cone Voltage: 30 V (Keep low to prevent in-source decarboxylation)

-

Source Temp: 150°C

-

Desolvation Temp: 400°C

Workflow Diagram

Figure 1: Analytical workflow for the isolation and fragmentation analysis of 4-OH-IQ-3-COOH.

Results & Discussion: Fragmentation Mechanisms

ESI Positive Mode (m/z 190.05)

In positive mode, the protonated molecular ion [M+H]⁺ (m/z 190.05) is the precursor. The fragmentation pattern is dominated by the interaction between the hydroxyl group at C4 and the carboxylic acid at C3.

Primary Pathway: The "Ortho Effect" Dehydration (m/z 172)

The most abundant product ion is often m/z 172 , resulting from the neutral loss of water (-18 Da).

-

Mechanism: The close proximity of the 4-OH and 3-COOH groups facilitates an intramolecular proton transfer, leading to the elimination of H₂O and the formation of a stable, cyclic oxazole-like or lactone-like isoquinoline cation.

-

Diagnostic Value: This transition (190

172) is highly specific to the 3-carboxy-4-hydroxy substitution pattern. Isomers with distal groups (e.g., 6-hydroxy) show significantly lower water loss efficiency.

Secondary Pathway: Decarboxylation (m/z 146)

The loss of CO₂ (-44 Da) generates the 4-hydroxyisoquinoline cation (m/z 146) .

-

Mechanism: Direct cleavage of the C-C bond at the carboxylic acid position.

-

Downstream Fragmentation: The m/z 146 ion further fragments via loss of CO (-28 Da) to m/z 118 or loss of HCN (-27 Da) to m/z 119 , characteristic of the pyridine ring cleavage in isoquinolines.

ESI Negative Mode (m/z 188.03)

In negative mode, the deprotonated ion [M-H]⁻ (m/z 188.03) is observed.

-

Dominant Pathway: Decarboxylation (188

144) is the base peak. The resulting anion is stabilized by the phenolic oxygen. -

Secondary Pathway: Complex losses involving CO and H₂O are observed but are generally less informative than in positive mode.

Fragmentation Pathway Diagram

Figure 2: Proposed ESI(+) fragmentation pathways for 4-Hydroxyisoquinoline-3-carboxylic acid.

Data Summary & Transition Table

The following transitions are recommended for Multiple Reaction Monitoring (MRM) on Triple Quadrupole instruments.

| Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Collision Energy (eV) | Type |

| ESI (+) | 190.05 | 172.05 | H₂O (-18) | 15 - 20 | Quantifier |

| ESI (+) | 190.05 | 146.05 | CO₂ (-44) | 20 - 25 | Qualifier 1 |

| ESI (+) | 190.05 | 118.05 | CO₂ + CO | 35 - 40 | Qualifier 2 |

| ESI (-) | 188.03 | 144.03 | CO₂ (-44) | 15 - 20 | Quantifier |

| ESI (-) | 188.03 | 116.03 | CO₂ + CO | 30 - 35 | Qualifier |

Technical Note on "11 u" Loss

In ion trap instruments, a nominal loss of 11 u is sometimes reported for chlorinated analogs of this scaffold. This is an artifact of sequential loss of HCN (-27) followed by immediate gas-phase re-oxidation or water adduct formation (+16 or +18). For robust quantification, stick to the standard water loss (190>172) or decarboxylation (190>146) transitions.

References

-

Beuck, S., et al. (2011). "Unusual mass spectrometric dissociation pathway of protonated isoquinoline-3-carboxamides due to multiple reversible water adduct formation in the gas phase." Journal of the American Society for Mass Spectrometry. Link

-

Möller, I., et al. (2012). "Electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives: unusual fragmentation involving loss of 11 u." Rapid Communications in Mass Spectrometry. Link[2]

-

Thevis, M., et al. (2008). "Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers." Journal of Mass Spectrometry. Link

-

Eierman, G., et al. (2019). "Metabolic profiling of HIF-PH inhibitors: Roxadustat and its metabolites." Drug Metabolism and Disposition. Link

-

NIST Chemistry WebBook. "Isoquinoline-3-carboxylic acid Mass Spectrum." Link

Sources

Preparation of pharmaceutical salts of 4-Hydroxyisoquinoline-3-carboxylic acid

Executive Summary & Strategic Relevance

4-Hydroxyisoquinoline-3-carboxylic acid (4-HICA) is a critical pharmacophore and intermediate in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors, such as Roxadustat (FG-4592). While the final drug often incorporates a glycine moiety, the physicochemical handling of the 4-HICA core is pivotal for process scalability and bioavailability.

The Challenge: 4-HICA exhibits low aqueous solubility and complex zwitterionic behavior due to the coexistence of a carboxylic acid (pKa ~3.0), a phenolic enol (pKa ~9.5), and an isoquinoline nitrogen. This results in poor dissolution kinetics and polymorphism risks during scale-up.

The Solution: This guide details the protocol for converting 4-HICA into its thermodynamically stable Sodium (Na+) and Hydrochloride (HCl) salts. These forms are selected to maximize solubility (Na+) for bioavailability or crystallinity (HCl) for purification.

Physicochemical Profiling & Salt Selection Logic

Before initiating synthesis, one must understand the ionization landscape. The 4-hydroxyisoquinoline core undergoes keto-enol tautomerism, which influences salt stability.

pKa-Driven Counter-ion Selection

| Functional Group | Approx. pKa | Behavior | Recommended Counter-ion |

| Carboxylic Acid (-COOH) | 2.8 – 3.2 | Acidic (Primary) | Strong Bases: NaOH, KOH, Meglumine. Target pH > 7.[1]0. |

| Isoquinoline Nitrogen | 4.5 – 5.5 | Weakly Basic | Strong Acids: HCl, H₂SO₄, Methanesulfonic acid.[1] Target pH < 2.[1]0. |

| Phenolic Hydroxyl (-OH) | 9.2 – 10.0 | Weakly Acidic | Strong Bases: Requires high pH (>11) to ionize; generally avoided to prevent oxidative degradation. |

Expert Insight: For pharmaceutical applications, the Sodium Salt (via the carboxylic acid) is preferred for formulation due to physiological compatibility. The Hydrochloride Salt is preferred for intermediate purification because it disrupts the zwitterionic lattice, often yielding cleaner crystals.

Experimental Protocols

Protocol A: Preparation of 4-HICA Sodium Salt (High Solubility Form)

Objective: To generate a water-soluble salt suitable for parenteral or oral formulation testing.

Reagents:

-

4-Hydroxyisoquinoline-3-carboxylic acid (Assay >98%)

-

Sodium Hydroxide (1.0 M aqueous solution)

-

Solvent: Ethanol (Absolute) and Water (Deionized)

Step-by-Step Workflow:

-

Slurry Formation: Suspend 10.0 g (52.9 mmol) of 4-HICA in 50 mL of Ethanol/Water (9:1 v/v) at 25°C.

-

Note: The starting material will likely remain insoluble (slurry).

-

-

Titration: Slowly add 1.0 M NaOH (approx. 52.9 mL) dropwise while monitoring pH.

-

Target: Stop addition when the solution becomes clear and pH reaches 7.4–7.8.

-

Caution: Do not exceed pH 9.0 to avoid ionizing the phenolic hydroxyl, which increases susceptibility to oxidative degradation (turning the solution brown).

-

-

Clarification: Filter the resulting clear solution through a 0.45 µm PTFE membrane to remove particulate matter.

-

Crystallization:

-

Concentrate the filtrate under reduced pressure (Rotavap) at 40°C to approximately 20 mL.

-

Add 100 mL of cold Isopropanol (Antisolvent) dropwise with vigorous stirring.

-

Allow the precipitate to mature at 4°C for 12 hours.

-

-

Isolation: Filter the white solid under vacuum (N₂ atmosphere preferred). Wash with cold Isopropanol.

-

Drying: Dry in a vacuum oven at 45°C for 24 hours.

Protocol B: Preparation of 4-HICA Hydrochloride Salt (Purification Form)

Objective: To isolate a highly crystalline form for impurity rejection.

Reagents:

-

Hydrochloric acid (4M in Dioxane or concentrated aqueous HCl)

-

Solvent: Methanol

Step-by-Step Workflow:

-

Dissolution: Dissolve 10.0 g of 4-HICA in 80 mL of Methanol at 60°C (Reflux).

-

Acidification: Slowly add 1.1 equivalents of HCl (e.g., 4M HCl in Dioxane).

-

Observation: The solution may initially clear, followed by the rapid precipitation of the salt as the lattice energy of the HCl salt is satisfied.

-

-

Cooling: Cool the mixture linearly from 60°C to 0°C over 4 hours (0.25°C/min).

-

Why: Slow cooling promotes the growth of large, pure crystals and excludes impurities trapped in the mother liquor.

-

-

Isolation: Filter the solid. Wash with cold Acetone (to remove residual acid and organic impurities).

-

Drying: Dry at 50°C under vacuum.

Visualization of Salt Selection & Synthesis Logic

The following diagram illustrates the decision matrix for selecting the appropriate salt form based on the downstream application (Formulation vs. Purification).

Caption: Decision tree for 4-HICA salt selection targeting either bioavailability (Sodium) or purification (HCl).

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the following analytical thresholds must be met. This creates a "self-validating" loop where failure at any step triggers a re-evaluation of the previous step.

| Analytical Method | Parameter | Acceptance Criteria (Na+ Salt) | Acceptance Criteria (HCl Salt) |

| HPLC (Purity) | Area % | > 99.5% | > 99.8% |

| Ion Chromatography | Counter-ion Content | 10.5% ± 0.5% (Na theoretical) | 16.0% ± 0.5% (Cl theoretical) |

| DSC | Melting Point | Distinct endotherm (often >250°C dec) | Sharp endotherm (check vs. standard) |

| XRPD | Crystallinity | Distinct Bragg peaks (Amorphous halo indicates failure) | High intensity peaks (indicates purity) |

| pH Reconstitution | 1% w/v in water | pH 7.0 – 8.0 | pH 1.0 – 2.0 |

Troubleshooting Guide:

-

Issue: Sodium salt is hygroscopic (sticky).

-

Cause: Residual NaOH or amorphous content.

-

Fix: Recrystallize using a higher ratio of Ethanol during the slurry step or lyophilize the final aqueous solution.

-

-

Issue: Brown discoloration.

-

Cause: Oxidation of the phenol.

-

Fix: Perform all reactions under Nitrogen/Argon; add trace antioxidants (e.g., sodium bisulfite) if permissible.

-

References

-

FibroGen, Inc. (2014). Heterocyclic Carboxamide Derivatives as HIF Hydroxylase Inhibitors. U.S. Patent 8,883,823. Link

-

Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[5][6] Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.). Wiley-VCH.[7] Link

-

Jain, A., et al. (2016). Structure-Activity Relationship of Isoquinoline-3-Carboxylic Acid Derivatives as HIF-PH Inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3503-3508. Link

-

European Medicines Agency (EMA). (2021). Assessment Report: Evrenzo (Roxadustat). (Discusses the physicochemical properties of the isoquinoline core). Link

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. 52980-28-6 CAS MSDS (4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. FG 4592 | C19H16N2O5 | CID 11256664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A critical review of Roxadustat formulations, solid state studies, and analytical methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Fluorescent Benzo[g]isoquinoline-Based HIF Prolyl Hydroxylase Inhibitor for Cellular Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxyisoquinoline-3-carboxylic Acid

Welcome to the technical support center for the synthesis of 4-Hydroxyisoquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the synthesis of this important heterocyclic scaffold. The synthesis is not trivial and is often marked by challenges in ring formation and functional group manipulation. This document provides troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help optimize your reaction yields.

Part 1: Core Synthetic Strategy & Mechanistic Insights

The synthesis of the 4-hydroxyisoquinoline-3-carboxylic acid core is distinct from the more common quinoline syntheses (like the Doebner or Pfitzinger reactions) and requires a tailored approach. A robust and adaptable strategy involves a multi-step sequence beginning with a modified Bischler-Napieralski reaction, followed by oxidation and hydrolysis. This approach allows for the systematic construction of the isoquinoline skeleton and subsequent installation of the required functional groups.

The general workflow is outlined below:

Caption: Proposed synthetic workflow for 4-Hydroxyisoquinoline-3-carboxylic acid.

This guide will address potential issues at each of these critical stages.

Part 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses specific issues you might encounter during your experiments.

Stage 1 & 2: Amide Formation & Bischler-Napieralski Cyclization

Q1: My Bischler-Napieralski cyclization (Stage 2) is giving a low yield or failing to proceed. What are the common causes and solutions?

A1: Low yields in this reaction, a key step for forming the isoquinoline core, typically stem from issues with electrophilicity and substrate stability.[1]

-

Cause 1: Deactivated Aromatic Ring: The reaction is an intramolecular electrophilic aromatic substitution. If the starting β-phenylethylamine has strong electron-withdrawing groups (EWGs) on the aromatic ring, the nucleophilicity of the ring is reduced, hindering cyclization.

-

Solution: For substrates with deactivating groups, more forceful cyclizing agents are required. A combination of phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃) is often effective. For moderately deactivated systems, simply increasing the reaction temperature or using a higher-boiling-point solvent like decalin or xylene can improve yields.

-

-

Cause 2: Insufficient or Inappropriate Dehydrating Agent: The choice of dehydrating agent is critical and substrate-dependent.

-

Solution: While POCl₃ is common, alternatives like P₂O₅, polyphosphoric acid (PPA), or triflic anhydride (Tf₂O) can be more effective for stubborn substrates.[2] It is crucial to use a freshly opened or properly stored bottle of the reagent, as they are highly sensitive to atmospheric moisture.

-

-

Cause 3: Side Reactions: The intermediate N-acyliminium ion can be prone to side reactions, including polymerization or decomposition at high temperatures.

-

Solution: A slow, controlled addition of the dehydrating agent at a lower initial temperature (e.g., 0 °C) before gradually heating to reflux can minimize the formation of these byproducts.

-

Stage 3: Aromatization (Oxidation)

Q2: The oxidation of my 3,4-dihydroisoquinoline intermediate (Stage 3) is incomplete or produces multiple byproducts. How can I improve this step?

A2: Aromatization is a critical step to form the stable isoquinoline ring. Incomplete reactions or side products are common.

-

Cause 1: Ineffective Catalyst/Reagent: The choice of oxidant is key.

-

Solution: Catalytic dehydrogenation using 10% Palladium on Carbon (Pd/C) in a high-boiling solvent like xylene or mesitylene is a clean and effective method. Ensure the catalyst is not poisoned and is used in sufficient quantity (typically 5-10 mol%). An alternative, classical method is heating with elemental sulfur or selenium, though this can sometimes be less clean.

-

-

Cause 2: Disproportionation: Dihydroisoquinolines can sometimes disproportionate into a mixture of the fully aromatic isoquinoline and the fully saturated tetrahydroisoquinoline.

-

Solution: This is often suppressed by ensuring the reaction goes to completion with a sufficient amount of oxidant and adequate reaction time. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal endpoint.

-

Stage 4: Ester Hydrolysis and Product Isolation

Q3: I'm struggling with the final ester hydrolysis (Stage 4). The reaction is either too slow, or I observe decarboxylation or other side reactions.

A3: Saponification of the ester at the C-3 position can be challenging due to the electron-deficient nature of the isoquinoline ring.

-

Cause 1: Steric Hindrance or Electronic Effects: The ester group's proximity to the ring nitrogen can influence its reactivity.

-

Solution: Standard conditions (e.g., NaOH or KOH in aqueous ethanol under reflux) should be attempted first.[3] If this is slow or requires harsh conditions that lead to degradation, consider alternative methods. Using a stronger base in a non-aqueous solvent or employing microwave irradiation can sometimes accelerate the reaction at lower overall temperatures.[4] For particularly stubborn esters, harsh conditions can favor side product formation, making alternative deprotection strategies necessary.[5]

-

-

Cause 2: Decarboxylation: The resulting 4-hydroxyisoquinoline-3-carboxylic acid can be susceptible to decarboxylation, especially at high temperatures in acidic or strongly basic media.

-

Solution: After hydrolysis, neutralization must be done carefully. Cool the reaction mixture in an ice bath and slowly add acid (e.g., 2N HCl) to precipitate the product. Adjust the pH carefully to the isoelectric point of the molecule to maximize precipitation and avoid redissolving the product. Over-acidification should be avoided.

-

Q4: The final product is an off-white or colored solid and is difficult to purify. What are the best purification strategies?

A4: The target molecule is a polar, amphoteric compound, which can make purification challenging.

-

Solution 1: Recrystallization: This is the most effective method if a suitable solvent system can be found. Try polar protic solvents like ethanol, acetic acid, or mixtures with water.

-

Solution 2: Acid-Base Extraction: Before crystallization, you can perform an acid-base wash. Dissolve the crude product in a dilute base (like NaHCO₃ solution), wash with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities, and then re-precipitate the product by adding acid to the aqueous layer.[6]

-

Solution 3: Reversed-Phase Chromatography: If recrystallization fails, reversed-phase flash chromatography (C18 silica) is a powerful tool for purifying polar carboxylic acids.[7] A typical mobile phase would be a gradient of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA) or formic acid to keep the carboxylic acid protonated and improve peak shape.

Part 3: Data Summary & Optimization

Optimizing the Bischler-Napieralski cyclization (Stage 2) is often the most critical factor for improving the overall yield. The choice of solvent and dehydrating agent has a profound impact.

| Entry | Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) | Notes |

| 1 | POCl₃ | Toluene | 110 | 4 | ~55-65 | Standard conditions, moderate yield. |

| 2 | POCl₃ | Acetonitrile | 82 | 6 | ~40-50 | Lower temperature, often results in lower yield. |

| 3 | P₂O₅ / POCl₃ | POCl₃ | 107 | 2 | ~70-85 | Harsher conditions, best for deactivated substrates. |

| 4 | PPA | - | 150 | 3 | ~60-70 | Viscous medium, can complicate workup. |

| 5 | Tf₂O / 2-Cl-Py | DCM | 0 to 40 | 1 | ~75-90 | Mild conditions, but reagent is expensive.[2] |

Yields are representative for typical β-arylethylamide cyclizations and may vary based on substrate.

Part 4: Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-hydroxyisoquinoline-3-carboxylate (Aromatized Intermediate)

This protocol outlines the critical cyclization and aromatization steps.

Step 2: Bischler-Napieralski Cyclization

-

To a stirred solution of the N-acyl precursor (1.0 eq) in dry toluene (5 mL per mmol of precursor) under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise at 0 °C.

-

After the addition is complete, slowly heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4 hours, monitoring by TLC.

-

Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Basify the aqueous solution to pH 8-9 with concentrated ammonium hydroxide.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3,4-dihydroisoquinoline intermediate.

Step 3: Aromatization

-

Dissolve the crude dihydroisoquinoline from the previous step in xylene (10 mL per mmol).

-

Add 10% Palladium on Carbon (10 mol %).

-

Heat the mixture to reflux (approx. 140 °C) for 8-12 hours, or until TLC/LC-MS analysis indicates complete conversion.

-

Cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst. Wash the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure. The resulting crude ester can be purified by column chromatography on silica gel.

Protocol 2: Hydrolysis to 4-Hydroxyisoquinoline-3-carboxylic acid

-

Dissolve the purified ethyl 4-hydroxyisoquinoline-3-carboxylate (1.0 eq) in ethanol (10 mL per mmol).

-

Add a 2M aqueous solution of sodium hydroxide (NaOH, 3.0 eq).

-

Heat the mixture to reflux for 3 hours.[3] Monitor the disappearance of the starting material by TLC.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly acidify the solution with 2N hydrochloric acid (HCl) with vigorous stirring. A precipitate should form.

-

Adjust the pH to approximately 4, where precipitation should be maximal.

-

Collect the solid by vacuum filtration.

-

Wash the filter cake with cold water (2 x 10 mL) and then with a small amount of cold ethanol.

-

Dry the solid under vacuum to yield the final product, 4-Hydroxyisoquinoline-3-carboxylic acid.

Caption: Troubleshooting decision tree for low cyclization yields.

References

- Min, L., Yang, W., Weng, Y., Zheng, W., Wang, X., & Hu, Y. (2019). Tf2O-Promoted Tandem Annulation of Phenylethanols and Nitriles: A Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. Organic Letters, 21(8), 2574–2577.

- Khatun, N., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 64(22), 16456-16479.

- Singh, G., Singh, M., & Kumar, M. (2018). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry, 16(29), 5227-5259.

- Fater, Z., et al. (1997). An improved method for preparation of substituted tetrahydroisoquinolines.

- Lahna, A. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19.

-

Organic Syntheses. (n.d.). 3-hydroxyquinoline. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 3,4-Dihydroisoquinoline synthesis. Retrieved from [Link]

-

Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

-

Reddit. (2019). Isolation of a Carboxylic acid. Retrieved from [Link]

- Gök, D., et al. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(5), 1-11.

- MDPI. (2023). Diastereoselective Synthesis of (–)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]

- 3. 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. teledyneisco.com [teledyneisco.com]

Technical Support Center: Purification of Crude 4-Hydroxyisoquinoline-3-carboxylic Acid

Welcome to the technical support center for the purification of crude 4-hydroxyisoquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Introduction: The Challenge of Purity

4-Hydroxyisoquinoline-3-carboxylic acid is a key intermediate in the synthesis of various biologically active molecules, including potential cytotoxic agents and inhibitors of enzymes like dihydroorotate dehydrogenase.[1][2] Its purity is paramount for successful downstream applications and for ensuring the validity of biological data. However, its synthesis, often involving the hydrolysis of the corresponding ethyl ester, can introduce a variety of impurities.[3] These can include unreacted starting materials, byproducts from side reactions, and residual solvents. The amphoteric nature of the molecule, possessing both an acidic carboxylic acid group and a basic nitrogen atom within the quinoline ring system, along with a phenolic hydroxyl group, presents unique challenges and opportunities for purification.

This guide will walk you through common issues and their solutions, leveraging techniques like recrystallization and acid-base extraction to achieve high purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the purification of 4-hydroxyisoquinoline-3-carboxylic acid in a question-and-answer format.

Q1: My crude product is a dark, oily residue instead of a solid. What should I do?

A1: An oily or deeply colored crude product often indicates the presence of significant impurities, which can inhibit crystallization.

Causality: The impurities act as "crystal poisons," disrupting the formation of a well-ordered crystal lattice. These could be unreacted starting materials, polymeric byproducts, or degradation products.

Troubleshooting Steps:

-

Initial Solvent Trituration: Before attempting a full recrystallization, try triturating the oil with a non-polar solvent in which the desired product has low solubility, such as hexane or diethyl ether. This can help to wash away non-polar impurities and may induce crystallization of your product.

-

Acid-Base Extraction: This is a powerful technique for separating acidic, basic, and neutral compounds.[4][5][6] Given the amphoteric nature of 4-hydroxyisoquinoline-3-carboxylic acid, a carefully planned extraction scheme can be highly effective.

-

Dissolve the crude oil in a suitable organic solvent like ethyl acetate.

-

Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove strongly acidic impurities. Your product, being a weaker acid, may remain in the organic layer.

-

Subsequently, extract the organic layer with a stronger aqueous base (e.g., dilute sodium hydroxide) to deprotonate the phenolic hydroxyl or carboxylic acid group of your product, transferring it to the aqueous layer as a salt.

-

Separate the aqueous layer and acidify it with an acid like HCl to a pH of around 4 to precipitate the purified product.[3]

-

-

Charcoal Treatment: If the color persists after extraction, it may be due to highly conjugated impurities. During recrystallization, after dissolving the crude product in a suitable hot solvent, you can add a small amount of activated charcoal to the solution. The charcoal will adsorb colored impurities, which can then be removed by hot filtration.[7]

Q2: I'm getting very low recovery after recrystallization. What are the likely causes and how can I improve the yield?

A2: Low recovery during recrystallization is a common issue that can often be resolved by optimizing the procedure.[7][8]

Causality: The primary reasons for low recovery are using too much solvent, choosing an inappropriate solvent, or premature crystallization during hot filtration.

Troubleshooting Steps:

-

Solvent Selection and Volume: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8]

-

Solvent Screening: Test the solubility of your crude product in a range of solvents (e.g., ethanol, methanol, water, DMF, or mixtures) on a small scale.[9][10]

-

Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding solvent in small portions to the heated mixture is a good practice.[7]

-

-

Cooling Process:

-

Slow Cooling: Allow the hot, filtered solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and minimizes the co-precipitation of impurities.[7][8]

-

Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the liquid's surface or adding a seed crystal of the pure compound.[8]

-

-

Preventing Premature Crystallization:

-

Preheat Funnel and Filter Paper: During hot filtration to remove insoluble impurities, use a pre-warmed funnel and fluted filter paper to prevent the solution from cooling and crystallizing prematurely.

-

Add a Small Amount of Extra Solvent: Just before filtration, add a small excess of hot solvent to ensure the product remains in solution.

-

Q3: After purification, my product's melting point is broad and lower than the literature value. What does this indicate?

A3: A broad and depressed melting point is a classic sign of an impure compound.[8] The literature melting point for 4-hydroxyisoquinoline-3-carboxylic acid is around 268-273 °C.[11]

Causality: Impurities disrupt the crystal lattice of the solid, requiring less energy (a lower temperature) to break the intermolecular forces and melt the substance. The melting occurs over a range of temperatures as different parts of the mixture melt at different points.

Troubleshooting Steps:

-

Repeat the Purification: The most straightforward solution is to repeat the purification process. A second recrystallization or a more rigorous acid-base extraction may be necessary.

-

Purity Analysis: Before and after the second purification, analyze the purity of your compound using techniques like:

-

Thin-Layer Chromatography (TLC): This is a quick and easy way to assess the number of components in your sample.[12] A pure compound should ideally show a single spot.

-

High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment of purity, HPLC is the method of choice.[13][14][15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal the presence of impurities by showing unexpected peaks.

-

-

Drying: Ensure your final product is thoroughly dried. Residual solvent can also depress the melting point. Dry the solid under vacuum, possibly with gentle heating if the compound is stable at that temperature.

Frequently Asked Questions (FAQs)

Q: What are the most common impurities in crude 4-hydroxyisoquinoline-3-carboxylic acid?

A: Common impurities can include:

-

Unreacted Starting Materials: Such as 4-hydroxyisoquinoline-3-carboxylic acid ethyl ester if the synthesis involves hydrolysis.[3][16]

-

Byproducts of Synthesis: Depending on the synthetic route, these could include isomers or products of side reactions.[17][18]

-

Residual Solvents: Solvents used in the reaction or workup, such as ethanol, toluene, or DMF.[15][19]

-

Inorganic Salts: From the use of acids or bases during the workup (e.g., NaCl from neutralization with HCl and NaOH).

Q: Can I use column chromatography to purify 4-hydroxyisoquinoline-3-carboxylic acid?

A: While possible, column chromatography of highly polar, acidic compounds on silica gel can be challenging.[12][20] The compound may streak or bind irreversibly to the silica. If you must use chromatography:

-

Reversed-Phase Chromatography: C18-functionalized silica is often a better choice for polar compounds.[20] A mobile phase of water/acetonitrile or water/methanol with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to suppress ionization is typically used.

-

Normal Phase with Additives: If using silica gel, adding a small percentage of acetic or formic acid to the eluent can help to improve the peak shape and reduce tailing.[12]

Q: How can I confirm the identity and purity of my final product?

A: A combination of analytical techniques is recommended for full characterization:

-

Melting Point: Compare the experimental value to the literature value.[11] A sharp melting point close to the expected value is a good indicator of purity.[8]

-

Spectroscopy:

-

¹H and ¹³C NMR: Provides detailed structural information and can reveal the presence of impurities.

-

Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups like the carboxylic acid and hydroxyl groups.[21]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.[15][22]

-

-

Chromatography:

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate 4-hydroxyisoquinoline-3-carboxylic acid from neutral and basic impurities.

-

Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate.

-

Wash with Mild Base (Optional): Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove any strongly acidic impurities.[4][23] Drain the aqueous layer.

-

Extraction of the Product: Add a 1M aqueous solution of sodium hydroxide to the separatory funnel. Shake vigorously and allow the layers to separate. The deprotonated 4-hydroxyisoquinoline-3-carboxylic acid will move into the aqueous layer. Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaOH solution to ensure complete transfer of the product.

-

Backwash (Optional): Combine the aqueous extracts and wash with a small amount of fresh ethyl acetate to remove any residual neutral impurities.[23]

-

Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated HCl dropwise with stirring until the pH of the solution is approximately 4.[3] A precipitate of the purified product should form.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Washing: Wash the collected solid with cold water to remove any inorganic salts, followed by a small amount of a cold, non-polar solvent like diethyl ether to aid in drying.[7]

-

Drying: Dry the purified solid under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying the solid product obtained from the acid-base extraction or for crude material that is already in solid form.

-

Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, water, or a mixture) to find a suitable recrystallization solvent. The ideal solvent will dissolve the compound when hot but not when cold.[8]

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the solid just dissolves.[7]

-

Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or charcoal.

-

Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[7][8]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visualizing the Workflow

Purification Workflow Diagram

Caption: A generalized workflow for the purification of 4-hydroxyisoquinoline-3-carboxylic acid.

Acid-Base Extraction Logic

Caption: Decision logic for purification via acid-base extraction.

Data Summary

| Technique | Key Parameters | Expected Outcome |

| Acid-Base Extraction | pH for precipitation: ~4 | Separation from neutral and basic impurities. |

| Recrystallization | Solvent Choice | High purity crystalline solid. |

| Melting Point | Range and value | Sharp range, close to 268-273 °C.[11] |

| TLC/HPLC | Single spot/peak | Purity >95% (application dependent). |

References

- Acid-Base Extraction. (n.d.). Retrieved from the University of Colorado Boulder, Department of Chemistry website.

- Google Patents. (n.d.).

- ChemicalBook. (n.d.). 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID synthesis.

- HBCSE. (n.d.).

- Wikipedia. (n.d.). Acid–base extraction.

- Google Patents. (n.d.). EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.

- ChemicalBook. (n.d.). 4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID METHYL ESTER Product Description.

- University of Rochester. (n.d.). Liquid/liquid Extraction.

- YouTube. (2020, March 22). Acid-Base Extraction Tutorial.

- Sigma-Aldrich. (n.d.). 4-Hydroxyquinoline-3-carboxylic acid 97%.

- YouTube. (2020, January 10).

- MDPI. (2022, August 26). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.

- Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.